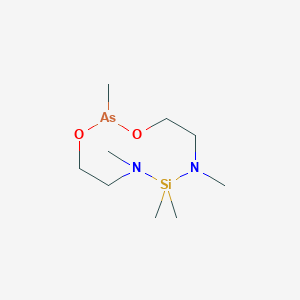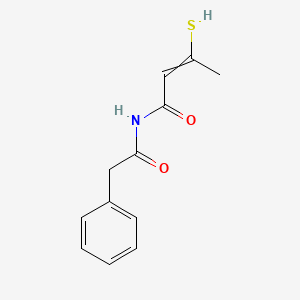
N-(Phenylacetyl)-3-sulfanylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylacetyl)-3-sulfanylbut-2-enamide is an organic compound with a complex structure that includes a phenylacetyl group, a sulfanyl group, and an enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylacetyl)-3-sulfanylbut-2-enamide typically involves multiple steps. One common method includes the following steps:
Esterification: The esterification of a suitable precursor, such as L-proline, to form an intermediate ester.
Acylation: The acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions to form N-phenylacetylglycine.
Formation of the Peptide Bond: The peptide bond is formed between N-phenylacetylglycine and the proline ester using methods such as mixed anhydride under Anderson conditions, activated benzotriazole ester, or activated succinimide ester methods.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-(Phenylacetyl)-3-sulfanylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide moiety can be reduced to form corresponding amines.
Substitution: The phenylacetyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylacetyl group.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme interactions.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Phenylacetyl)-3-sulfanylbut-2-enamide is not well-characterized. its structure suggests that it may interact with biological targets such as enzymes or receptors. The phenylacetyl group could facilitate binding to hydrophobic pockets, while the sulfanyl and enamide groups may participate in hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept): A nootropic compound with cognitive-enhancing properties.
Piracetam: Another nootropic compound with a different mechanism of action.
Phenylacetone (P2P): An organic compound with different applications.
Uniqueness
N-(Phenylacetyl)-3-sulfanylbut-2-enamide is unique due to its combination of functional groups, which may confer specific reactivity and binding properties
Propiedades
Número CAS |
88152-48-1 |
|---|---|
Fórmula molecular |
C12H13NO2S |
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
N-(2-phenylacetyl)-3-sulfanylbut-2-enamide |
InChI |
InChI=1S/C12H13NO2S/c1-9(16)7-11(14)13-12(15)8-10-5-3-2-4-6-10/h2-7,16H,8H2,1H3,(H,13,14,15) |
Clave InChI |
CWIHOUJIYDTTGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)NC(=O)CC1=CC=CC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)

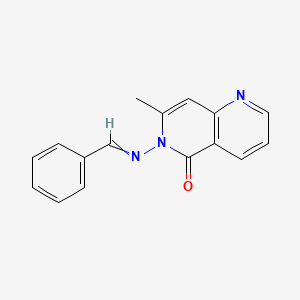
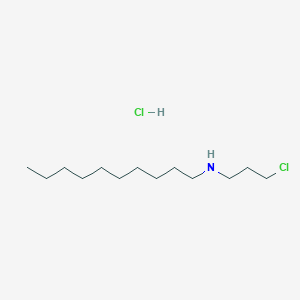
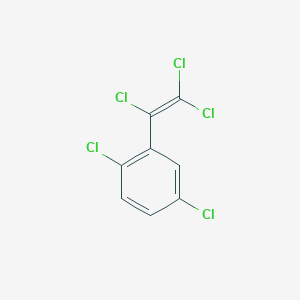

![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
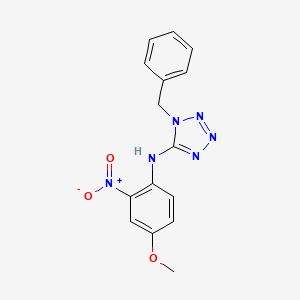
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
